molecular formula C13H15NO6S B13191967 (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13191967
M. Wt: 313.33 g/mol
InChI Key: DXLMTYLWTFEJHA-JTQLQIEISA-N
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Description

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a unique combination of a benzodioxine ring and a pyrrolidine carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the formation of the benzodioxine ring followed by sulfonylation and subsequent attachment of the pyrrolidine carboxylic acid group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis processes, incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery efforts.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxine derivatives or pyrrolidine carboxylic acids. Examples could be:

  • 1,4-Benzodioxine-2-carboxylic acid
  • Pyrrolidine-2-carboxylic acid derivatives

Uniqueness

The uniqueness of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which could confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16)/t10-/m0/s1

InChI Key

DXLMTYLWTFEJHA-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O

Origin of Product

United States

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